Nintedanib impurity E is a chemical compound related to the pharmaceutical agent Nintedanib, which serves as a small-molecule tyrosine kinase inhibitor. This drug is primarily utilized in the treatment of idiopathic pulmonary fibrosis and certain cancers, including non-small cell lung cancer. Impurities like Nintedanib impurity E are by-products formed during the synthesis or degradation of the active pharmaceutical ingredient. These impurities can significantly influence the safety, efficacy, and stability of the drug formulation .
Nintedanib impurity E is classified as an organic compound with the Chemical Abstracts Service registry number 262366-32-5. It is categorized under pharmaceutical impurities and is studied for its potential effects on drug quality and safety. The compound is often analyzed in conjunction with other Nintedanib impurities to assess their impact on therapeutic outcomes .
The synthesis of Nintedanib impurity E involves specific chemical reactions under controlled conditions. One notable method includes the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at a temperature of 60°C for a duration of 2 to 5 hours. Following this reaction, the mixture is cooled, and the solid product is filtered and washed with methanol to isolate the impurity .
The molecular formula of Nintedanib impurity E is C18H20N2O3, with a molecular weight of approximately 312.36 g/mol. The compound's structure features functional groups that are characteristic of its chemical class, including an indole moiety that contributes to its biological activity.
The structure can be represented as follows:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly used to elucidate the structure and confirm its identity .
Nintedanib impurity E can undergo various chemical transformations, including:
The specific products formed from these reactions depend on the reagents and conditions applied during the reaction process .
Although Nintedanib impurity E itself does not have a defined pharmacological action, it plays a crucial role in understanding the metabolic pathways associated with Nintedanib. The primary mechanism of action of Nintedanib involves inhibiting multiple receptor tyrosine kinases that are implicated in tumor growth and fibrosis. By studying impurities like Nintedanib impurity E, researchers can better understand how these compounds affect drug metabolism and potential toxicity .
Nintedanib impurity E exhibits several physical properties:
Chemical properties include its reactivity towards oxidation and reduction agents, which can be exploited in synthetic chemistry to modify its structure for research purposes .
Nintedanib impurity E has several significant applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: